molecular formula C13H12N2O2S B384463 2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-methylquinazolin-4(3H)-one CAS No. 500113-83-7

2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-methylquinazolin-4(3H)-one

Cat. No.: B384463
CAS No.: 500113-83-7
M. Wt: 260.31g/mol
InChI Key: JGGCMVZTPLNWDU-UHFFFAOYSA-N
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Description

2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-methylquinazolin-4(3H)-one is a complex organic compound with a unique structure that combines a quinazolinone core with a hydroxybutynyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-methylquinazolin-4(3H)-one typically involves multiple stepsThe reaction conditions often involve the use of strong bases such as potassium hydroxide and heating to facilitate the cycloaddition and recyclization processes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxybutynyl group can be oxidized to form different functional groups.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include potassium hydroxide for base-catalyzed reactions, and various oxidizing and reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutynyl group can lead to the formation of carbonyl compounds, while reduction can yield alcohols or alkanes.

Scientific Research Applications

2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-methylquinazolin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The hydroxybutynyl group can form hydrogen bonds with biological molecules, while the quinazolinone core can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-hydroxybut-2-yn-1-yl)sulfanyl]-3-methylquinazolin-4(3H)-one is unique due to the combination of its quinazolinone core and hydroxybutynyl sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-hydroxybut-2-ynylsulfanyl)-3-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-15-12(17)10-6-2-3-7-11(10)14-13(15)18-9-5-4-8-16/h2-3,6-7,16H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGCMVZTPLNWDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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